![molecular formula C13H16F2S2 B15163891 ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene CAS No. 192883-02-6](/img/structure/B15163891.png)
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a butylsulfanyl group and a difluoroethenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene typically involves multiple steps, starting with the preparation of the butylsulfanyl and difluoroethenylsulfanyl intermediates. These intermediates are then coupled with a benzene derivative under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a catalyst such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfur and fluorine-containing molecules with biological systems. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds containing sulfur and fluorine are often investigated for their pharmacological activities, including anti-inflammatory and anticancer effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene
- This compound
- This compound
Uniqueness
This compound stands out due to its combination of sulfur and fluorine atoms, which impart unique chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages such as increased stability, reactivity, and specificity in chemical reactions.
Propiedades
Número CAS |
192883-02-6 |
|---|---|
Fórmula molecular |
C13H16F2S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(1-butylsulfanyl-2,2-difluoroethenyl)sulfanylmethylbenzene |
InChI |
InChI=1S/C13H16F2S2/c1-2-3-9-16-13(12(14)15)17-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
PACXODBOWUHENK-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=C(F)F)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


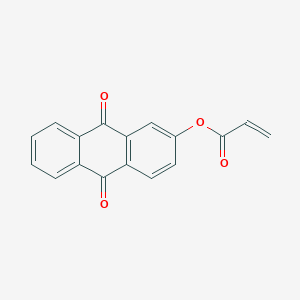
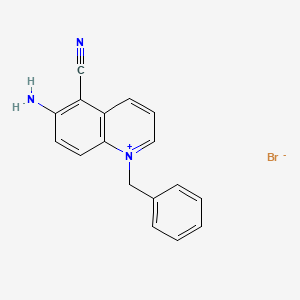
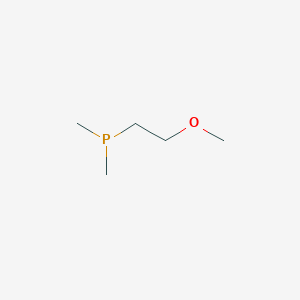
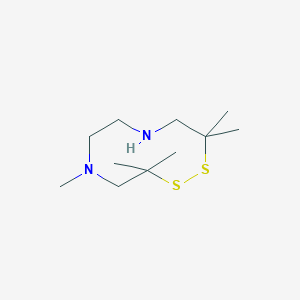
![Dimethyl 3H-spiro[thiirane-2,9'-xanthene]-3,3-dicarboxylate](/img/structure/B15163838.png)

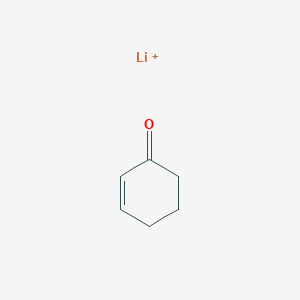
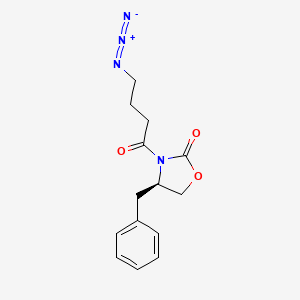
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)

![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
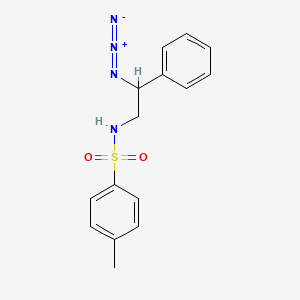
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
